molecular formula C7H6N2O2 B8405917 5-Hydroxy-6-methoxypicolinonitrile

5-Hydroxy-6-methoxypicolinonitrile

Cat. No.: B8405917
M. Wt: 150.13 g/mol
InChI Key: NZQIJDPZNQYSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-6-methoxypicolinonitrile is an organic compound with the molecular formula C7H6N2O2 It is a derivative of picolinonitrile, featuring hydroxyl and methoxy functional groups at the 5 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methoxypicolinonitrile typically involves the functionalization of picolinonitrile derivatives. One common method includes the reaction of 2-cyano-5-hydroxy pyridine with methyl iodide in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature for 24 hours, followed by extraction with ethyl acetate to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methoxypicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-methoxy-6-oxo-picolinonitrile.

    Reduction: Formation of 5-hydroxy-6-methoxy-picolinamine.

    Substitution: Formation of various substituted picolinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-6-methoxypicolinonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methoxypicolinonitrile involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also interact with nucleophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxypicolinonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    6-Hydroxypicolinonitrile: Lacks the methoxy group, affecting its solubility and reactivity.

    5-Hydroxy-6-chloropicolinonitrile:

Uniqueness

5-Hydroxy-6-methoxypicolinonitrile is unique due to the presence of both hydroxyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-hydroxy-6-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H6N2O2/c1-11-7-6(10)3-2-5(4-8)9-7/h2-3,10H,1H3

InChI Key

NZQIJDPZNQYSRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-hydroxy-6-iodopyridine (8-2, 10 g, 33.3 mmol, 1.0 equiv) in DMF (104 ml) was added TBAI (1.23 g, 3.33 mmol, 0.1 equiv), diisopropylethylamine (17.5 mL, 100 mmol, 3.0 equiv) and SEM-Cl (8.87 mL, 50.0 mmol, 1.5 equiv). The system was stirred at ambient temperature for 24 hours. The reaction was partitioned between EtOAc and saturated NaHCO3. The organic phase was washed with NaHCO3 and dried over MgSO4. After concentration, the residue was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes) to afford a pale yellow oil. To this pale yellow oil in DMF (145 mL) was added a 4.37M solution of NaOMe in MeOH(6.65 mL, 29.1 mmol, 1.0 equiv) and the system was heated to 100° C. for 1 hour. The system was cooled to ambient temperature and partitioned between EtOAc and saturated NaHCO3. The organic phase was washed with brine and dried over MgSO4. After concentration, the residue was purified by normal phase column chromatography (0 to 20% EtOAc in hexanes) to afford a clear oil. To this clear oil in DMF (69 mL) was added CuCN (3.71 g, 41.4 mmol, 2.0 equiv) and the system was irradiated at 160° C. for 0.5 hour. The reaction mixture was filtered through celite and partitioned between EtOAc and brine. The organic phase was dried over MgSO4 and concentrated. The residue was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes) to afford a yellow solid. ESI+MS[M+H]+C7H6N2O2=151.0
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.65 mL
Type
reactant
Reaction Step One
Name
Quantity
145 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
3.71 g
Type
reactant
Reaction Step Two
Name
Quantity
69 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
17.5 mL
Type
reactant
Reaction Step Three
Quantity
8.87 mL
Type
reactant
Reaction Step Three
Name
Quantity
104 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.23 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.